Saxagliptin hydrate

Catalog No.
S549034
CAS No.
945667-22-1
M.F
C18H27N3O3
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saxagliptin hydrate

CAS Number

945667-22-1

Product Name

Saxagliptin hydrate

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1

InChI Key

AFNTWHMDBNQQPX-NHKADLRUSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O

Solubility

Sparingly soluble

Synonyms

BMS477118; BMS 477118; BMS-477118; Saxagliptin; brand name: Onglyza.

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O

Description

The exact mass of the compound Saxagliptin hydrate is 315.19468 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saxagliptin hydrate is the monohydrate form of saxagliptin, a medication used to treat type 2 diabetes []. However, its properties have also made it a valuable tool in scientific research, particularly for studying glucose metabolism and the role of incretin hormones. Here's a breakdown of its research applications:

DPP-4 Inhibition and Incretin Action

Saxagliptin hydrate functions as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor []. DPP-4 is an enzyme that degrades incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from the pancreas and suppress glucagon release, both of which help regulate blood sugar levels [].

By inhibiting DPP-4, saxagliptin hydrate increases circulating levels of incretin hormones. Researchers can then study the effects of this increase on various aspects of glucose metabolism, including insulin sensitivity, pancreatic beta-cell function, and postprandial glucose control [].

Saxagliptin hydrate is the monohydrate form of saxagliptin, a selective and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4). It is primarily utilized in the management of type 2 diabetes mellitus by enhancing the levels of incretin hormones, which play a crucial role in glucose metabolism. The chemical formula for saxagliptin hydrate is C18H27N3O3C_{18}H_{27}N_{3}O_{3}, and it has a molecular weight of approximately 315.41 g/mol .

As mentioned earlier, saxagliptin hydrate inhibits DPP-4, leading to increased incretin hormone levels. These hormones, particularly glucagon-like peptide-1 (GLP-1), stimulate insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells. This dual effect helps to regulate blood sugar levels in type 2 diabetes.

  • Saxagliptin hydrate may not be suitable for all patients with type 2 diabetes, and its use should be under the guidance of a healthcare professional.
  • There is a potential risk of pancreatitis associated with DPP-4 inhibitors, although the exact cause is not fully understood.
  • Saxagliptin hydrate is not flammable or explosive under normal conditions.
, particularly involving its interaction with DPP-4. The mechanism involves the formation of a reversible covalent bond between the nitrile group of saxagliptin and the hydroxyl oxygen on serine residue S630 of the DPP-4 enzyme. This interaction inhibits the enzyme's activity, leading to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) in circulation, which are vital for glucose homeostasis .

The biological activity of saxagliptin hydrate is primarily centered around its role as a DPP-4 inhibitor. By inhibiting this enzyme, saxagliptin prolongs the action of GLP-1 and GIP, leading to enhanced insulin secretion from pancreatic beta cells and reduced glucagon secretion from alpha cells. This dual action helps lower blood glucose levels effectively in patients with type 2 diabetes . Additionally, saxagliptin has been shown to improve glycemic control without causing significant weight gain or hypoglycemia, making it a favorable option among antidiabetic therapies .

Saxagliptin hydrate can be synthesized through various methods, often starting from simpler organic compounds. The synthesis typically involves:

  • Formation of the Core Structure: This may involve cyclization reactions to form the bicyclic structure characteristic of saxagliptin.
  • Hydration Step: The anhydrous form is then treated with water to yield saxagliptin hydrate.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Saxagliptin hydrate is primarily used in the treatment of type 2 diabetes mellitus. Its applications include:

  • Monotherapy: As a standalone treatment for managing blood sugar levels.
  • Combination Therapy: Often used in conjunction with other antidiabetic medications like metformin or sulfonylureas to enhance glycemic control.
  • Research: Investigated for potential benefits in cardiovascular health and weight management among diabetic patients .

Interaction studies have shown that saxagliptin can interact with various other medications due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4/5. This can lead to altered plasma concentrations of co-administered drugs, necessitating careful monitoring when used alongside other medications that are substrates or inhibitors of these enzymes .

Adverse interactions may include increased risk of hypoglycemia when combined with other antidiabetic agents or potential side effects when taken with drugs affecting liver enzymes.

Several compounds exhibit similar mechanisms or therapeutic uses as saxagliptin hydrate. Here are some notable examples:

Compound NameMechanismUnique Features
SitagliptinDipeptidyl peptidase-4 inhibitorFirst DPP-4 inhibitor approved; widely studied
LinagliptinDipeptidyl peptidase-4 inhibitorLong half-life; minimal renal excretion
AlogliptinDipeptidyl peptidase-4 inhibitorFewer drug interactions; renal safety profile
VildagliptinDipeptidyl peptidase-4 inhibitorUsed in combination with other agents

Saxagliptin's unique aspect lies in its reversible inhibition mechanism and specific binding properties to DPP-4, which may confer distinct pharmacokinetic advantages compared to its counterparts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

333.20524173 g/mol

Monoisotopic Mass

333.20524173 g/mol

Heavy Atom Count

24

Appearance

Off-white to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9GB927LAJW

Drug Indication

Add-on combination therapyOnglyza is indicated in adult patients aged 18 years and older with type-2 diabetes mellitus to improve glycaemic control: as monotherapy: in patients inadequately controlled by diet and exercise alone and for whom metformin is inappropriate due to contraindications or intolerance; as dual oral therapy: in combination with metformin, when metformin alone, with diet and exercise, does not provide adequate glycaemic control; in combination with a sulphonylurea, when the sulphonylurea alone, with diet and exercise, does not provide adequate glycaemic control in patients for whom use of metformin is considered inappropriate; in combination with a thiazolidinedione, when the thiazolidinedione alone with diet and exercise, does not provide adequate glycaemic control in patients for whom use of a thiazolidinedione is considered appropriate; as triple oral therapy: in combination with metformin plus a sulphonylurea when this regimen alone, with diet and exercise, does not provide adequate glycaemic control; as combination therapy with insulin (with or without metformin), when this regimen alone, with diet and exercise, does not provide adequate glycaemic control.

Livertox Summary

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. Saxagliptin is a relatively new medication and has yet to be implicated in causing clinically apparent liver injury.

Drug Classes

Antidiabetic Agents

Therapeutic Uses

Onglyza is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus in multiple clinical settings. /Included in US product label/
Onglyza should not be used for the treatment of type 1 diabetes mellitus or diabetic ketoacidosis, as it would not be effective in these settings.

Mechanism of Action

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor antidiabetic for the treatment of type 2 diabetes. DPP-4 inhibitors are a class of compounds that work by affecting the action of natural hormones in the body called incretins. Incretins decrease blood sugar by increasing consumption of sugar by the body, mainly through increasing insulin production in the pancreas, and by reducing production of sugar by the liver. [Bristol-Myers Squibb Press Release] DPP-4 is a membrane associated peptidase which is found in many tissues, lymphocytes and plasma. DPP-4 has two main mechanisms of action, an enzymatic function and another mechanism where DPP-4 binds adenosine deaminase, which conveys intracellular signals via dimerization when activated. Saxagliptin forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4. The inhibition of DPP-4 increases levels active of glucagon like peptide 1 (GLP-1), which inhibits glucagon production from pancreatic alpha cells and increases production of insulin from pancreatic beta cells.
Type 2 diabetes (T2D) is one of the major risk factors associated with Alzheimer's disease (AD). Recent studies have found similarities in molecular mechanisms that underlie the respective degenerative developments in the two diseases. Pharmacological agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase the level of glucagon-like peptide-1 (GLP-1) and ameliorate T2D, have become valuable candidates as disease modifying agents in the treatment of AD. In addition, endogenous GLP-1 levels decrease amyloid beta (Abeta) peptide and tau phosphorylation in AD. The present study examines the efficacy of Saxagliptin, a DPP-4 inhibitor in a streptozotocin (STZ) induced rat model of AD. Three months following induction of AD by intracerebral administration of streptozotocin, animals were orally administered Saxagliptin (0.25, 0.5 and 1 mg/kg) for 60 days. The effect of the DPP-4 inhibitor on hippocampal GLP-1 levels, Abeta burden, tau phosphorylation, inflammatory markers and memory retention were evaluated. The results reveal an attenuation of Abeta, tau phosphorylation and inflammatory markers and an improvement in hippocampal GLP-1 and memory retention following treatment. This remarkable therapeutic effect of Saxagliptin mediated through DPP-4 inhibition demonstrates a unique mechanism for Abeta and tau clearance by increasing GLP-1 levels and reverses the behavioural deficits and pathology observed in AD.
Saxagliptin inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both saxagliptin and its active metabolite (5-hydroxy saxagliptin) are more selective for inhibition of DPP-4 than for DPP-8 or DPP-9. Saxagliptin increases circulating levels of GLP-1 and GIP in a glucose-dependent manner. GLP-1 and GIP stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner (i.e., when glucose concentrations are normal or elevated). GLP-1 also decreases glucagon secretion from pancreatic alpha-cells, leading to reduced hepatic glucose production. Saxagliptin lowers fasting plasma glucose concentrations and reduces glucose excursions following a glucose load or meal in patients with type 2 diabetes mellitus.

Absorption Distribution and Excretion

Following a 5 mg single oral dose of saxagliptin to healthy subjects, the mean plasma AUC values for saxagliptin and its active metabolite were 78 ng•h/mL and 214 ng•h/mL, respectively. The corresponding plasma Cmax values were 24 ng/mL and 47 ng/mL, respectively. Saxagliptin did not accumulate following repeated doses. The median time to maximum concentration (Tmax) following the 5 mg once daily dose was 2 hours for saxagliptin and 4 hours for its active metabolite. Bioavailability, 2.5 - 50 mg dose = 67%
Saxagliptin is eliminated by both renal and hepatic pathways. Following a single 50 mg dose of 14C-saxagliptin, 24%, 36%, and 75% of the dose was excreted in the urine as saxagliptin, its active metabolite, and total radioactivity, respectively. A total of 22% of the administered radioactivity was recovered in feces representing the fraction of the saxagliptin dose excreted in bile and/or unabsorbed drug from the gastrointestinal tract.
151 L
Renal clearance, single 50 mg dose = 14 L/h
A single-dose, open-label study was conducted to evaluate the pharmacokinetics of saxagliptin (10 mg dose) in subjects with varying degrees of chronic renal impairment (N=8 per group) compared to subjects with normal renal function. The 10 mg dosage is not an approved dosage. The study included patients with renal impairment classified on the basis of creatinine clearance as mild (>50 to =80 mL/min), moderate (30 to =50 mL/min), and severe (<30 mL/min), as well as patients with end-stage renal disease on hemodialysis. ... The degree of renal impairment did not affect the Cmax of saxagliptin or its active metabolite. In subjects with mild renal impairment, the AUC values of saxagliptin and its active metabolite were 20% and 70% higher, respectively, than AUC values in subjects with normal renal function. Because increases of this magnitude are not considered to be clinically relevant, dosage adjustment in patients with mild renal impairment is not recommended. In subjects with moderate or severe renal impairment, the AUC values of saxagliptin and its active metabolite were up to 2.1- and 4.5-fold higher, respectively, than AUC values in subjects with normal renal function. To achieve plasma exposures of saxagliptin and its active metabolite similar to those in patients with normal renal function, the recommended dose is 2.5 mg once daily in patients with moderate and severe renal impairment, as well as in patients with end-stage renal disease requiring hemodialysis. Saxagliptin is removed by hemodialysis.
Saxagliptin is eliminated by both renal and hepatic pathways. Following a single 50 mg dose of (14)-C-saxagliptin, 24%, 36%, and 75% of the dose was excreted in the urine as saxagliptin, its active metabolite, and total radioactivity, respectively. The average renal clearance of saxagliptin (~230 mL/min) was greater than the average estimated glomerular filtration rate (approximately 120 mL/min), suggesting some active renal excretion. A total of 22% of the administered radioactivity was recovered in feces representing the fraction of the saxagliptin dose excreted in bile and/or unabsorbed drug from the gastrointestinal tract.
Saxagliptin was rapidly absorbed after oral administration in the fasted state, with maximum plasma concentrations (Cmax) of saxagliptin and its major metabolite attained within 2 and 4 hours (Tmax), respectively. The Cmax and AUC values of saxagliptin and its major metabolite increased proportionally with the increment in the saxagliptin dose, and this dose-proportionality was observed in doses up to 400 mg. Following a 5 mg single oral dose of saxagliptin to healthy subjects, the mean plasma AUC values for saxagliptin and its major metabolite were 78 ng*hr/mL and 214 ng*hr/mL, respectively. The corresponding plasma Cmax values were 24 ng/mL and 47 ng/mL, respectively. The intra-subject coefficients of variation for saxagliptin Cmax and AUC were less than 12%.

Metabolism Metabolites

The metabolism of saxagliptin is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5). 50% of the absorbed dose will undergo hepatic metabolism. The major metabolite of saxagliptin, 5-hydroxy saxagliptin, is also a DPP4 inhibitor, which is one-half as potent as saxagliptin.
The metabolism of saxagliptin is primarily mediated by CYP3A4/5. In in vitro studies, saxagliptin and its active metabolite did not inhibit CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4, or induce CYP1A2, 2B6, 2C9, or 3A4. Therefore, saxagliptin is not expected to alter the metabolic clearance of coadministered drugs that are metabolized by these enzymes. Saxagliptin is a P-glycoprotein (P-gp) substrate but is not a significant inhibitor or inducer of P-gp. ... The major metabolite of saxagliptin is also a DPP4 inhibitor, which is one-half as potent as saxagliptin.

Associated Chemicals

Saxagliptin hydrochloride; 709031-78-7

Wikipedia

Saxagliptin

FDA Medication Guides

Onglyza
Saxagliptin Hydrochloride
TABLET;ORAL
ASTRAZENECA AB
07/01/2019

Drug Warnings

/BOXED WARNING/ WARNING: LACTIC ACIDOSIS. Lactic acidosis is a rare, but serious, complication that can occur due to metformin accumulation. The risk increases with conditions such as sepsis, dehydration, excess alcohol intake, hepatic impairment, renal impairment, and acute congestive heart failure. The onset of lactic acidosis is often subtle, accompanied only by nonspecific symptoms such as malaise, myalgias, respiratory distress, increasing somnolence, and nonspecific abdominal distress. Laboratory abnormalities include low pH, increased anion gap, and elevated blood lactate. If acidosis is suspected, Kombiglyze XR should be discontinued and the patient hospitalized immediately. /Saxagliptin and metformin hydrochloride combination product/
FDA is evaluating unpublished new findings by a group of academic researchers that suggest an increased risk of pancreatitis and pre-cancerous cellular changes called pancreatic duct metaplasia in patients with type 2 diabetes treated with a class of drugs called incretin mimetics. These findings were based on examination of a small number of pancreatic tissue specimens taken from patients after they died from unspecified causes. FDA has asked the researchers to provide the methodology used to collect and study these specimens and to provide the tissue samples so the Agency can further investigate potential pancreatic toxicity associated with the incretin mimetics. Drugs in the incretin mimetic class include exenatide (Byetta, Bydureon), liraglutide (Victoza), sitagliptin (Januvia, Janumet, Janumet XR, Juvisync), saxagliptin (Onglyza, Kombiglyze XR), alogliptin (Nesina, Kazano, Oseni), and linagliptin (Tradjenta, Jentadueto). These drugs work by mimicking the incretin hormones that the body usually produces naturally to stimulate the release of insulin in response to a meal. They are used along with diet and exercise to lower blood sugar in adults with type 2 diabetes. FDA has not reached any new conclusions about safety risks with incretin mimetic drugs. This early communication is intended only to inform the public and health care professionals that the Agency intends to obtain and evaluate this new information. ... FDA will communicate its final conclusions and recommendations when its review is complete or when the Agency has additional information to report. The Warnings and Precautions section of drug labels and patient Medication Guides for incretin mimetics contain warnings about the risk of acute pancreatitis. FDA has not previously communicated about the potential risk of pre-cancerous findings of the pancreas with incretin mimetics. FDA has not concluded these drugs may cause or contribute to the development of pancreatic cancer. At this time, patients should continue to take their medicine as directed until they talk to their health care professional, and health care professionals should continue to follow the prescribing recommendations in the drug labels. ...
Acute pancreatitis has been reported during postmarketing experience in patients receiving saxagliptin therapy. The US Food and Drug Administration (FDA) is evaluating unpublished findings suggesting an increased risk of pancreatitis and precancerous cellular changes (pancreatic duct metaplasia) in patients with type 2 diabetes mellitus receiving incretin mimetics (exenatide, liraglutide, sitagliptin, saxagliptin, alogliptin, or linagliptin). These findings are based on examination of a small number of pancreatic tissue specimens taken from patients who died from unspecified causes while receiving an incretin mimetic. FDA has not yet reached any new conclusions about safety risks with incretin mimetics. FDA will notify healthcare professionals of its conclusions and recommendations when the review is complete or when the agency has additional information to report. FDA states that at this time clinicians should continue to follow the recommendations in the prescribing information for incretin mimetics. The manufacturer states that patients receiving saxagliptin-containing therapy should be monitored for manifestations of pancreatitis. If pancreatitis is suspected, saxagliptin should be promptly discontinued and appropriate management instituted. Saxagliptin has not been studied in patients with a history of pancreatitis and it is not known whether such patients are at increased risk for pancreatitis with saxagliptin therapy.
... There have been postmarketing reports of serious allergic and hypersensitivity reactions (e.g., anaphylaxis, angioedema, exfoliative skin conditions). The onset of such reactions usually was within the first 3 months following treatment initiation; some reactions occurred after the first dose.
For more Drug Warnings (Complete) data for Saxagliptin (19 total), please visit the HSDB record page.

Biological Half Life

Saxagliptin = 2.5 hours; 5-hydroxy saxagliptin = 3.1 hours;
Following a single oral dose of Onglyza 5 mg to healthy subjects, the mean plasma terminal half-life for saxagliptin and its active metabolite was 2.5 and 3.1 hours, respectively.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: J. A. Robl et al., World Intellectual Property Organization patent 0168603; eidem, United States of America patent 6395767 (2001, 2002 both to Bristol-Myers Squibb).

Analytic Laboratory Methods

Simple, accurate and precise spectrophotometric methods have been developed for the determination of saxagliptin in bulk and dosage forms. The proposed methods are based on the charge transfer complexes of saxagliptin with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (TCNQ). All the variables were studied to optimize the reactions' conditions. Beer's law was obeyed in the concentration ranges of 50-300 ug/mL and 10-110 ug/mL with DDQ and TCNQ, respectively. The developed methods were validated and proved to be precise and accurate for the quality control of the saxagliptinin its pharmaceutical dosage form.

Clinical Laboratory Methods

A liquid chromatography and tandem mass spectrometry (LC-MS/MS) method was developed and validated to simultaneously determine the concentrations of saxagliptin ... and its major active metabolite, 5-hydroxy saxagliptin to support pharmacokinetic analyses in clinical studies. The dynamic range of the assay was 0.1-50 ng/mL for saxagliptin and 0.2-100 ng/mL for 5-hydroxy saxagliptin. Protein precipitation (PPT) with acetonitrile was used to extract the analytes from plasma matrix before injecting on an Atlantis dC18 column (50 mm x 2.1 mm, 5 um) for LC-MS/MS analysis. ... The recoveries for both analytes were >90%. ... Under these chromatographic conditions, the isomers of saxagliptin and 5-hydroxy saxagliptin were chromatographically separated from saxagliptin and 5-hydroxy saxagliptin. The assay has been used to support multiple clinical studies and regulatory approvals.
... A simple, rapid and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay method for the simultaneous determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma /was proposed/. ... Analytes and the internal standards were extracted from human plasma by a single step solid-phase extraction technique without drying, evaporation and reconstitution steps. The optimized mobile phase was composed of 0.1% acetic acid in 5 mM ammonium acetate and acetonitrile (30:70, v/v) and delivered at a flow rate of 0.85 mL/min. The method exhibits the linear calibration range of 0.05-100?ng/mL for both the analytes. The precision and accuracy results for both the analytes were well within the acceptance limits. The different stability experiments conducted in aqueous samples and in matrix samples are meeting the acceptance criteria. The chromatographic run time was set at 1.8 min; hence more than 400 samples can be analyzed in a single day.

Storage Conditions

Store at 20 deg - 25 °C (68 deg - 77 °F); excursions permitted to 15 deg - 30 °C (59 deg - 86 °F).

Interactions

Concomitant administration of single doses of saxagliptin (10 mg) and glyburide (5 mg) increased peak plasma concentrations of glyburide and saxagliptin by 16 and 8%, respectively; the AUC of glyburide was increased by 6% and that of saxagliptin was decreased by 2%. The manufacturer states that no dosage adjustments are required because of changes in systemic exposures when saxagliptin and glyburide are given concomitantly. However, in patients receiving saxagliptin concomitantly with a sulfonylurea antidiabetic agent, a reduced dosage of the sulfonylurea may be required to reduce the risk of hypoglycemia.
Concomitant administration of a single dose of saxagliptin (100 mg) and metformin hydrochloride (1 g) decreased the peak plasma concentration of saxagliptin by 21% and the AUC by 2%; metformin AUC and peak plasma concentration were increased by 20 and 9%, respectively.
Concurrent administration of saxagliptin (5 mg once daily for 21 days) and an estrogen-progestin combination contraceptive (ethinyl estradiol 35 mcg in fixed combination with norgestimate 0.25 mg once daily for 21 days) did not appreciably alter the steady-state pharmacokinetics of ethinyl estradiol or the primary active progestin component, norelgestromin.
Administration of a single dose of saxagliptin (10 mg) concurrently with a single dose of famotidine (40 mg) increased the peak plasma concentration of saxagliptin by 14% and AUC by 3%.
For more Interactions (Complete) data for Saxagliptin (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Toth PP. Overview of saxagliptin efficacy and safety in patients with type 2 diabetes and cardiovascular disease or risk factors for cardiovascular disease. Vasc Health Risk Manag. 2014 Dec 23;11:9-23. eCollection 2015. Review. PubMed PMID: 25565858; PubMed Central PMCID: PMC4278729.
2: Konya H, Yano Y, Matsutani S, Tsunoda T, Ikawa T, Kusunoki Y, Matsuo T, Miuchi M, Katsuno T, Hamaguchi T, Miyagawa J, Namba M. Profile of saxagliptin in the treatment of type 2 diabetes: focus on Japanese patients. Ther Clin Risk Manag. 2014 Jul 11;10:547-58. doi: 10.2147/TCRM.S46076. eCollection 2014. Review. PubMed PMID: 25050065; PubMed Central PMCID: PMC4103926.
3: Panagoulias GS, Doupis J. Clinical utility in the treatment of type 2 diabetes with the saxagliptin/metformin fixed combination. Patient Prefer Adherence. 2014 Feb 15;8:227-36. doi: 10.2147/PPA.S34089. eCollection 2014. Review. PubMed PMID: 24627627; PubMed Central PMCID: PMC3931578.
4: Davidson JA. Tolerability of saxagliptin in patients with inadequately controlled type 2 diabetes: results from 6 phase III studies. J Manag Care Pharm. 2014 Feb;20(2):120-9. Review. PubMed PMID: 24456313.
5: Ali S, Fonseca V. Saxagliptin overview: special focus on safety and adverse effects. Expert Opin Drug Saf. 2013 Jan;12(1):103-9. doi: 10.1517/14740338.2013.741584. Epub 2012 Nov 9. Review. PubMed PMID: 23137182.
6: Scheen AJ. Saxagliptin plus metformin combination in patients with type 2 diabetes and renal impairment. Expert Opin Drug Metab Toxicol. 2012 Mar;8(3):383-94. doi: 10.1517/17425255.2012.658771. Epub 2012 Feb 8. Review. PubMed PMID: 22313172.
7: Cobble ME, Frederich R. Saxagliptin for the treatment of type 2 diabetes mellitus: assessing cardiovascular data. Cardiovasc Diabetol. 2012 Jan 16;11:6. doi: 10.1186/1475-2840-11-6. Review. PubMed PMID: 22248301; PubMed Central PMCID: PMC3277488.
8: Yang LP. Saxagliptin: a review of its use as combination therapy in the management of type 2 diabetes mellitus in the EU. Drugs. 2012 Jan 22;72(2):229-48. doi: 10.2165/11208160-000000000-00000. Review. PubMed PMID: 22221000.
9: Scheen AJ. Metformin + saxagliptin for type 2 diabetes. Expert Opin Pharmacother. 2012 Jan;13(1):139-46. doi: 10.1517/14656566.2012.642867. Review. PubMed PMID: 22149373.
10: Schwartz SL. Saxagliptin for the treatment of type 2 diabetes mellitus: focus on recent studies. Ann Med. 2012 Mar;44(2):157-69. doi: 10.3109/07853890.2011.603701. Epub 2011 Dec 1. Review. PubMed PMID: 22132773.
11: Gerrald KR, Van Scoyoc E, Wines RC, Runge T, Jonas DE. Saxagliptin and sitagliptin in adult patients with type 2 diabetes: a systematic review and meta-analysis. Diabetes Obes Metab. 2012 Jun;14(6):481-92. doi: 10.1111/j.1463-1326.2011.01540.x. Epub 2011 Dec 27. Review. PubMed PMID: 22098472.
12: McFarland MS, Brock M, Ryals C. Place in therapy for liraglutide and saxagliptin for type 2 diabetes. South Med J. 2011 Jun;104(6):426-39. doi: 10.1097/SMJ.0b013e318215fc7a. Review. PubMed PMID: 21886033.
13: Kania DS, Gonzalvo JD, Weber ZA. Saxagliptin: a clinical review in the treatment of type 2 diabetes mellitus. Clin Ther. 2011 Aug;33(8):1005-22. doi: 10.1016/j.clinthera.2011.06.016. Epub 2011 Jul 28. Review. PubMed PMID: 21802144.
14: Gautier JF, Sauvanet JP. Efficacy of saxagliptin as an add-on to oral monotherapy in the phase 3 clinical development program: predictive factors of the treatment response in type 2 diabetes. Ann Endocrinol (Paris). 2011 Sep;72(4):287-95. doi: 10.1016/j.ando.2011.05.005. Epub 2011 Jul 21. Review. PubMed PMID: 21777901.
15: Saxagliptin/metformin (kombiglyze XR) for type 2 diabetes. Med Lett Drugs Ther. 2011 Mar 21;53(1360):21-2. Review. PubMed PMID: 21412207.
16: Neumiller JJ, Campbell RK. Saxagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus. Am J Health Syst Pharm. 2010 Sep 15;67(18):1515-25. doi: 10.2146/ajhp090555. Review. PubMed PMID: 20811029.
17: Lam S, Saad M. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for type 2 diabetes. Cardiol Rev. 2010 Jul-Aug;18(4):213-7. doi: 10.1097/CRD.0b013e3181daad5f. Review. PubMed PMID: 20539105.
18: Borja-Hart NL, Whalen KL. Saxagliptin: a new dipeptidyl peptidase 4 inhibitor for type 2 diabetes. Ann Pharmacother. 2010 Jun;44(6):1046-53. doi: 10.1345/aph.1P003. Epub 2010 May 11. Review. PubMed PMID: 20460554.
19: Thareja S, Aggarwal S, Malla P, Haksar D, Bhardwaj TR, Kumar M. Saxagliptin: a new drug for the treatment of type 2 diabetes. Mini Rev Med Chem. 2010 Jul;10(8):759-65. Review. PubMed PMID: 20402634.
20: LaSalle JR. Reaching HbA1c goals with saxagliptin in combination with other oral antidiabetic drugs. Postgrad Med. 2010 Jan;122(1):144-52. doi: 10.3810/pgm.2010.01.2108. Review. PubMed PMID: 20107298.

Explore Compound Types